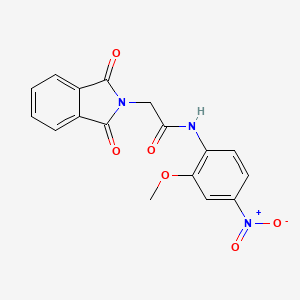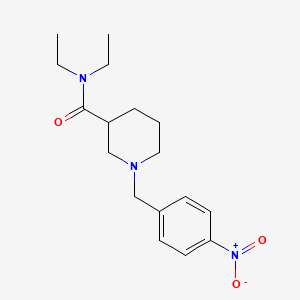
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C18H27NO2.
作用機序
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the α3 subunit of the GABAA receptor. The GABAA receptor is a type of receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA). By blocking the α3 subunit of the GABAA receptor, this compound can modulate the activity of neurotransmitters in the brain, leading to a reduction in symptoms of various medical conditions.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the brain, leading to an improvement in mood. This compound can also reduce the release of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain. Additionally, this compound can modulate the activity of the immune system, leading to a reduction in inflammation.
実験室実験の利点と制限
One of the significant advantages of using 2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the α3 subunit of the GABAA receptor. This allows researchers to study the specific effects of blocking this subunit on various medical conditions. However, one of the limitations of using this compound is its relatively low potency compared to other compounds that target the GABAA receptor. This can make it challenging to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for the study of 2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One of the significant areas of research is the development of more potent analogs of this compound that can target the α3 subunit of the GABAA receptor more effectively. Additionally, studies are needed to determine the long-term effects of this compound on the brain and the immune system. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in the treatment of various medical conditions.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound can be synthesized through several methods and has been extensively studied for its potential application in the treatment of neuropathic pain, depression, and anxiety disorders. This compound acts as a selective antagonist of the α3 subunit of the GABAA receptor and has several biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound.
合成法
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be synthesized through several methods. One of the most commonly used methods is the reaction between 4-methylphenol and N-methylpiperidine in the presence of a catalyst, followed by the addition of propanoyl chloride. Another method involves the reaction between 4-methylphenol and N-methylpiperidine in the presence of a base, followed by the addition of propanoyl chloride. Both methods result in the formation of this compound as a white crystalline solid.
科学的研究の応用
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential application in the treatment of various medical conditions. One of the significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound can effectively reduce neuropathic pain in animal models. This compound has also been studied for its potential application in the treatment of depression and anxiety disorders. Studies have demonstrated that this compound can modulate the activity of neurotransmitters in the brain, leading to a reduction in symptoms of depression and anxiety.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-4-6-15(7-5-12)20-13(2)16(19)17-14-8-10-18(3)11-9-14/h4-7,13-14H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXCTXMYYBFHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)


![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)


![1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5012175.png)
![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)